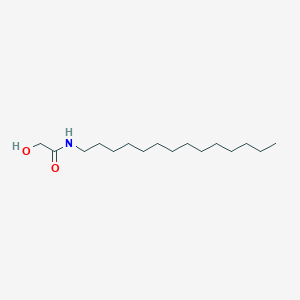
2-Hydroxy-N-tetradecylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-tetradecylacetamide is an organic compound characterized by a long aliphatic chain and an amide functional group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-tetradecylacetamide typically involves the reaction of tetradecylamine with glycolic acid. The process can be summarized as follows:
Reactants: Tetradecylamine and glycolic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The mixture is heated to facilitate the formation of the amide bond.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N-tetradecylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-oxo-N-tetradecylacetamide.
Reduction: Formation of N-tetradecylacetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-N-tetradecylacetamide has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-tetradecylacetamide is primarily attributed to its surfactant properties. The compound can reduce surface tension and form micelles, which encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.
Molecular Targets and Pathways:
Cell Membranes: The compound can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Enzymatic Pathways: It can modulate enzymatic activity by stabilizing or destabilizing enzyme-substrate complexes.
Comparison with Similar Compounds
2-Hydroxy-N-dodecylacetamide: Similar structure but with a shorter aliphatic chain.
2-Hydroxy-N-hexadecylacetamide: Similar structure but with a longer aliphatic chain.
N-tetradecylacetamide: Lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-N-tetradecylacetamide is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective surfactant. Its hydroxyl group provides additional reactivity compared to N-tetradecylacetamide, allowing for a broader range of chemical modifications and applications.
Properties
CAS No. |
185154-13-6 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
2-hydroxy-N-tetradecylacetamide |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-16(19)15-18/h18H,2-15H2,1H3,(H,17,19) |
InChI Key |
MRLZDCJNVMISER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



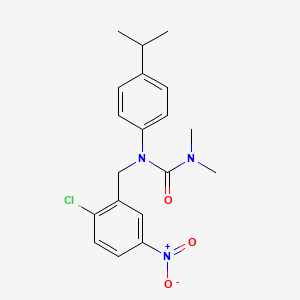
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
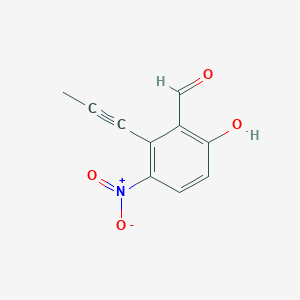


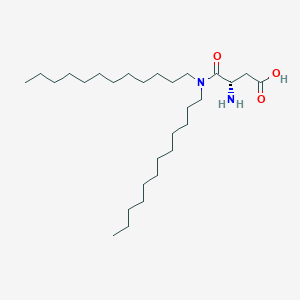

![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
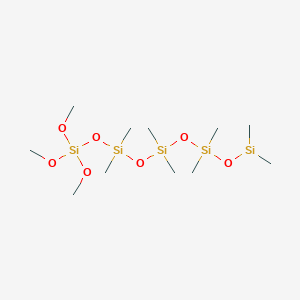
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
